2-Amino-3-fluorohexanoic acid

Übersicht

Beschreibung

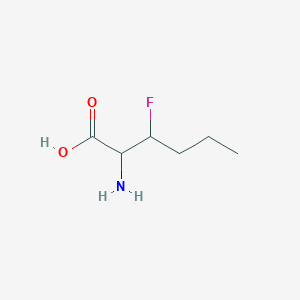

2-Amino-3-fluorohexanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a fluorine atom attached to the third carbon of the hexanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid.

Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of 2-Amino-3-fluorohexanoic acid typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles under specific conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amines, thiols, ethers.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

2-Amino-3-fluorohexanoic acid has demonstrated potential as an enzyme inhibitor. Its structural similarity to natural amino acids allows it to interact with various enzymes, potentially altering their activity. For instance, it can serve as a substrate or inhibitor for enzymes involved in amino acid metabolism, which is crucial for understanding metabolic pathways and developing targeted therapies.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its role in drug design. The fluorine atom can enhance the lipophilicity and bioavailability of drugs. Its incorporation into peptide sequences has shown promise in developing antimicrobial peptides and other bioactive compounds .

Metabolic Studies

The unique properties of this compound make it an excellent candidate for metabolic studies. Researchers utilize it as a tracer molecule to investigate fatty acid metabolism. The fluorine atom acts as a detectable label, enabling scientists to track the compound's fate within biological systems. This application is particularly relevant in studying energy production and metabolic disorders.

Case Studies

- Antimicrobial Peptides : Research has indicated that incorporating this compound into peptide sequences can enhance antimicrobial activity. A study demonstrated that peptides containing this fluorinated amino acid exhibited increased potency against bacterial strains compared to their non-fluorinated counterparts .

- Drug Development : In a recent investigation, this compound was used as a building block in synthesizing novel polyketides with enhanced biological activities. The study highlighted the potential of modifying existing polyketide structures by integrating this compound, leading to new therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Amino-3-fluorohexanoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes and receptors. This can lead to changes in the activity of these molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-chlorohexanoic acid

- 2-Amino-3-bromohexanoic acid

- 2-Amino-3-iodohexanoic acid

Comparison: : 2-Amino-3-fluorohexanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. Fluorine is highly electronegative and can form strong bonds with carbon, leading to increased stability and resistance to metabolic degradation. This makes this compound particularly valuable in applications where enhanced stability and bioavailability are desired.

Biologische Aktivität

2-Amino-3-fluorohexanoic acid, a fluorinated amino acid, has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a biochemical probe. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features an amino group (), a carboxylic acid group (), and a fluorine atom attached to the carbon chain. The presence of fluorine enhances the compound's biochemical properties, such as stability and binding affinity to target enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom increases binding affinity and stability. This interaction can modulate enzyme activity, leading to various biological effects.

- Biochemical Probes : The compound is utilized in biochemical assays to study enzyme kinetics and interactions due to its unique properties.

Enzyme Inhibition Studies

Research has indicated that this compound may serve as a potential inhibitor for various enzymes. For example:

- GABA Aminotransferase : Analogues of this compound have been synthesized to evaluate their effectiveness in inhibiting GABA aminotransferase (GABA-AT), an enzyme involved in neurotransmitter metabolism. However, some studies reported that certain analogues did not effectively inhibit GABA-AT, suggesting that structural modifications may be necessary for enhanced activity .

Case Studies

- Antineoplastic Activity : A study highlighted the antineoplastic effects of related compounds against human pancreatic cancer cells, indicating potential therapeutic applications for fluorinated amino acids in cancer treatment .

- Neurotransmitter Regulation : Research on related compounds suggests that modifications in amino acid structures can significantly influence neurotransmitter regulation and enzymatic activity, which may be applicable to this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Fluorinated | Potential enzyme inhibitor |

| 2-Amino-3-chlorohexanoic acid | Chlorinated | Similar enzyme inhibition potential |

| 2-Amino-3-bromohexanoic acid | Brominated | Varying biological effects |

| 2-Amino-3-iodohexanoic acid | Iodinated | Unique properties due to iodine |

The comparison highlights how the presence of different halogens affects the biological activity and stability of these compounds.

Eigenschaften

IUPAC Name |

2-amino-3-fluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-2-3-4(7)5(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPVCGRDUVJYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372067 | |

| Record name | 2-amino-3-fluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43163-96-8 | |

| Record name | 2-amino-3-fluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.